Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is a chemical compound with significant relevance in medicinal chemistry and pharmaceutical applications. It is classified as a beta-amino acid derivative, specifically notable for its structural features that include a trifluorophenyl group. The compound is primarily recognized as an impurity related to the drug Sitagliptin, which is used in the treatment of type 2 diabetes. Its molecular formula is and it has a molecular weight of 247.21 g/mol .
The synthesis of methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate can be achieved through several methods:
The process may involve multi-step reactions including esterification and amination. For instance, the use of stannous chloride as a catalyst has been noted in some synthesis pathways . Moreover, purification techniques such as distillation or crystallization are often employed to isolate the final product from by-products.
The molecular structure of methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate features a central butanoate chain with an amino group on the third carbon and a trifluorophenyl substituent on the fourth carbon.
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate can undergo various chemical reactions typical for amino acids and esters:
The reactivity of the trifluorophenyl group enhances electrophilicity, making it suitable for further functionalization in synthetic pathways .
The mechanism of action for methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate primarily relates to its role as an intermediate in drug synthesis. Its structural similarity to biologically active compounds allows it to interact with biological systems effectively.
In pharmacological contexts, compounds similar to methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate are known to inhibit enzymes involved in glucose metabolism, thus demonstrating potential therapeutic effects in diabetes management .
Relevant data indicates that this compound exhibits stability under standard laboratory conditions but may require careful handling due to its reactivity profile.
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate has several scientific uses:
Asymmetric hydrogenation of enamine or β-ketoester precursors offers efficient access to the chiral β-amino ester scaffold. Transition metal catalysts with chiral ligands achieve high enantiomeric excess (ee):
Table 1: Performance of Asymmetric Hydrogenation Catalysts
Precursor | Catalyst System | ee (%) | Conversion (%) | Ref |
---|---|---|---|---|
Methyl 3-oxo-4-(2,4,5-TFP)butanoate | Ru-(S)-BINAP | >95 | >99 | [9] |
Methyl enamine (2,4,5-TFP) | Rh-(R,R)-DUPHOS | 92 | 98 | [6] |
3-Oxo-4-(2,4,5-TFP)butanoate | Ru-Xyl-SUNPHOS | 97 | 99 | [4] |
Enamine reductions provide stereoselectivity complementary to ketoester hydrogenation. Critical advances include:
Lewis acids enable C–C bond formation and stereocontrol through substrate activation:
Protecting group selection critically impacts yield and downstream processing:
Table 2: Protecting Group Performance in Synthesis
Group | Compatibility | Deprotection Conditions | Yield Impact |
---|---|---|---|
Boc | Enzymatic amination, hydrogenation | TFA/DCM | High (85–90%) |
Cbz | Pd-catalyzed hydrogenation | H₂/Pd-C | Moderate (75%) |
TFA | Lewis acid reactions | 10% K₂CO₃/MeOH | High (88%) |
Route selection balances throughput and purity:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9